

physicochemical properties of Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate</i>
Compound Name:	<i>Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate</i>
Cat. No.:	B060632

[Get Quote](#)

A Technical Guide to Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of **Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate**. This unique bicyclic compound is of growing interest in medicinal chemistry as a rigid scaffold and a bioisostere for aromatic rings.

Core Physicochemical Properties

Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is a bifunctional molecule featuring a strained bicyclo[1.1.1]pentane core, a methyl ester, and a hydroxymethyl group. These features contribute to its distinct three-dimensional structure and chemical reactivity.

Identification and General Properties

Identifier	Value
CAS Number	180464-87-3 [1] [2]
Molecular Formula	C ₈ H ₁₂ O ₃ [1] [3] [4]
Molecular Weight	156.18 g/mol [5] [6]
Physical Form	Liquid or solid [2] [3]
Purity	Typically ≥97%

Structural and Computational Data

Identifier	Value
InChI	1S/C8H12O3/c1-11-6(10)8-2-7(3-8,4-8)5-9/h9H,2-5H2,1H3 [2]
InChI Key	BYTLJVZXUYVJKN-UHFFFAOYSA-N [2]
SMILES	O=C(OC)C1(C2)CC2(CO)C1 [2]
MDL Number	MFCD23164154 [2]
PubChem Substance ID	329822784 [2]

Thermal and Physical Properties

Property	Value
Boiling Point	212.3 ± 13.0 °C at 760 mmHg (Predicted) [3]
Density	1.352 ± 0.06 g/cm ³ (Predicted) [3]
Refractive Index	1.574 (Calculated) [7]
Flash Point	Not applicable [2]

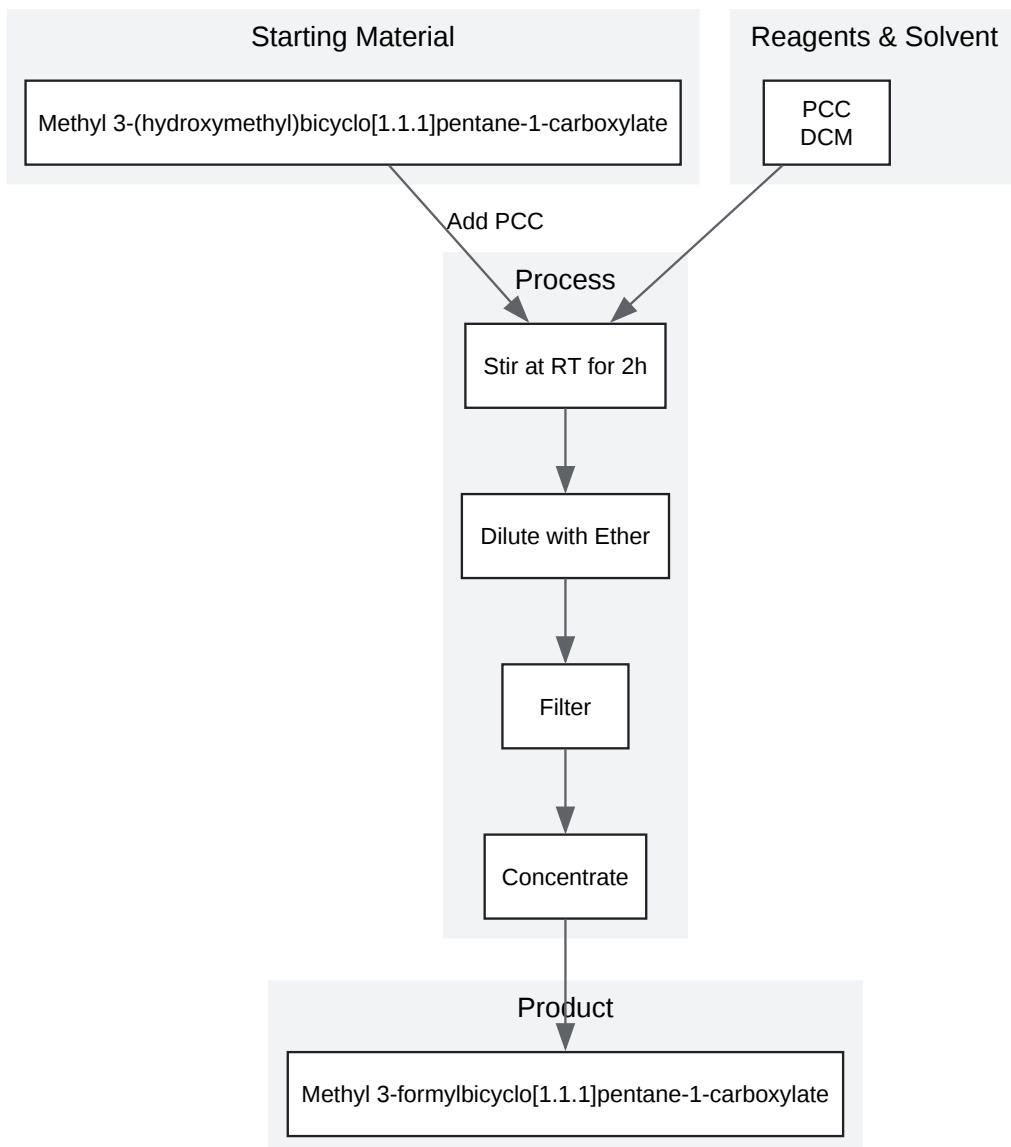
Experimental Protocols

Synthesis of Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate

A common synthetic application of **Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate** is its oxidation to the corresponding aldehyde. This transformation is a key step in the elaboration of the bicyclo[1.1.1]pentane scaffold for various applications.

Reaction: Oxidation of a primary alcohol to an aldehyde.

Materials:


- **Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate** (1.0 equiv)
- Pyridinium chlorochromate (PCC) (1.5 equiv)
- Dichloromethane (DCM)
- Diethyl ether

Procedure:

- Dissolve **Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate** (2.0 g, 12.81 mmol) in DCM (68.0 mL) at room temperature.[8]
- Add PCC (4.1 g, 19.21 mmol) in portions to the solution.[8]
- Stir the mixture at room temperature for 2 hours.[8]
- Dilute the reaction mixture with ether (180 mL) and stir for an additional 20 minutes.[8]
- Filter the mixture to remove the solid precipitate.[8]
- Concentrate the filtrate under reduced pressure to yield Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate.[8]

The reported yield for this procedure is 96%. [8]

Oxidation of Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate

[Click to download full resolution via product page](#)

Synthetic workflow for the oxidation of the title compound.

Applications in Drug Discovery

The rigid bicyclo[1.1.1]pentane core offers a unique three-dimensional geometry that is increasingly utilized in drug design to improve metabolic stability and solubility.^[6] One of the notable applications of **Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate** is as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs).^{[4][9]}

Role in PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.^[4] The linker component of a PROTAC is crucial for orienting the two ligands optimally to facilitate this process. The rigid structure of the bicyclo[1.1.1]pentane unit derived from **Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate** can provide precise spatial control within the PROTAC molecule.

Conceptual signaling pathway for a PROTAC utilizing a bicyclo[1.1.1]pentane-based linker.

Safety and Handling

Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is classified as harmful if swallowed (Acute Tox. 4 Oral).^[2] Standard laboratory safety precautions should be observed, including the use of personal protective equipment.

- Hazard Statements: H302 (Harmful if swallowed)^[2]
- Precautionary Statements: P264, P270, P301 + P312 + P330, P501^[2]
- Signal Word: Warning^[2]
- Pictogram: GHS07^[2]

Store in a well-ventilated place at room temperature.^[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate | 180464-87-3 [sigmaaldrich.com]
- 2. Methyl 3-(hydroxymethyl)bicyclo 1.1.1 pentane-1-carboxylate Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 180464-87-3 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate | C8H12O3 | CID 10796998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate [myskinrecipes.com]
- 7. CAS # 180464-87-3, Methyl 3-(Hydroxymethyl)Bicyclo[1.1.1]Pentane-1-Carboxylate: more information. [www.chemblink.com]
- 8. Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-formyl-, methyl ester (9CI) synthesis - chemicalbook [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [physicochemical properties of Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b060632#physicochemical-properties-of-methyl-3-hydroxymethyl-bicyclo-1-1-1-pentane-1-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com